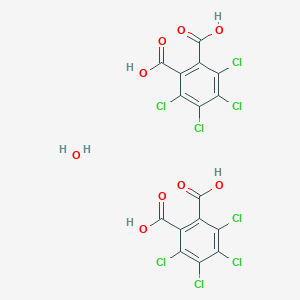
1-Ethyl-3-methylimidazolium Dicyanomethanide
Overview
Description
1-Ethyl-3-methylimidazolium Dicyanomethanide is a useful research compound. Its molecular formula is C9H12N4 and its molecular weight is 176.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-3-methylimidazolium Dicyanomethanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-methylimidazolium Dicyanomethanide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis : 1-Ethyl-3-methylimidazolium acetate serves as an efficient organocatalyst for solvent-free cyanosilylation of carbonyl compounds with trimethylsilyl cyanide, offering high turnover frequency (TOF) values and insights into ionic liquid-catalyzed reactions (Ullah et al., 2017).
Solvent Extraction : The ionic liquid 1-ethyl-3-methylimidazolium tricyanomethanide effectively separates sulfur compounds from aliphatic hydrocarbons, demonstrating high selectivity and solubility for sulfur compounds (Królikowski et al., 2013).
Electrochemical Applications : As an electrolyte in various electrochemical reactions, 1-ethyl-3-methylimidazolium tetrafluoroborate shows potential applications in batteries, photovoltaics, and metal deposition (Fuller et al., 1997).
Coordination Polymer Synthesis : It is effective in synthesizing and crystallizing coordination polymers, as demonstrated in the synthesis of (EMI)[Cd(BTC)] (Liao et al., 2006).
Corrosion Inhibition : This compound also shows effectiveness in inhibiting mild steel corrosion in acidic environments, influencing film formation and protective coating applications (Tüken et al., 2012).
Physical and Chemical Interactions : Studies also explore its interactions with water and ethanol, examining the influence of cyano groups and anions on these interactions (Khan et al., 2015).
Alternative Solvent Applications : It shows potential as an alternative solvent for liquid-liquid extraction, particularly in the separation of toluene from heptane due to its low viscosity and high aromatic character (Larriba et al., 2013).
properties
IUPAC Name |
2-cyanoethenylideneazanide;1-ethyl-3-methylimidazol-3-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N2.C3HN2/c1-3-8-5-4-7(2)6-8;4-2-1-3-5/h4-6H,3H2,1-2H3;1H/q+1;-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRBUMGZTLHKAKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C[N+](=C1)C.C(=C=[N-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-3-methylimidazolium Dicyanomethanide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![potassium;[(Z)-4,4-dimethylpent-2-en-2-yl]-trifluoroboranuide](/img/structure/B8204731.png)


![4,4'-[1,4-DIhydro-1,4-bis(4-methylphenyl)pyrrolo[3,2-b]pyrrole-2,5-diyl]bis-benzonitrile](/img/structure/B8204747.png)

![Potassium;trifluoro-[4-[2-(4-methoxycarbonylphenyl)ethynyl]phenyl]boranuide](/img/structure/B8204760.png)




![Racemic-(1S,3S,4S,6R,7S)-2-(Tert-Butoxycarbonyl)-6,7-Dihydroxy-2-Azabicyclo[2.2.1]Heptane-3-CarboxylicAcid](/img/structure/B8204814.png)